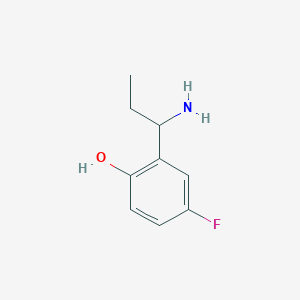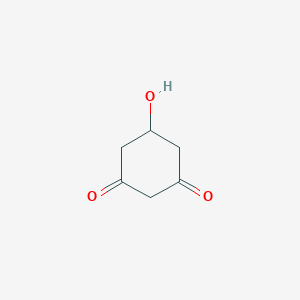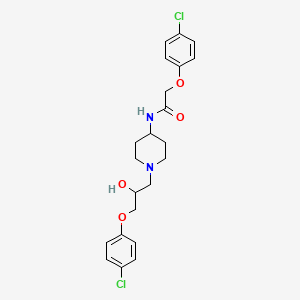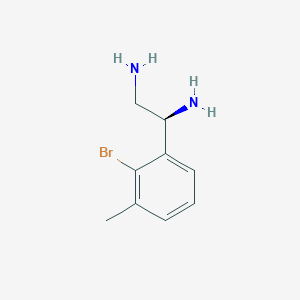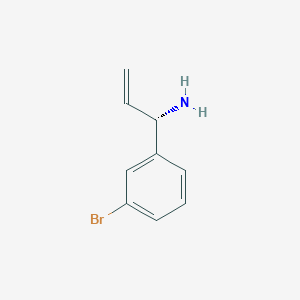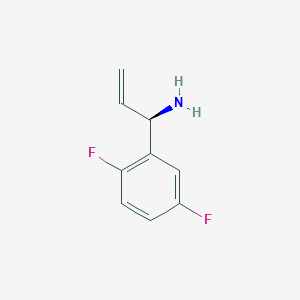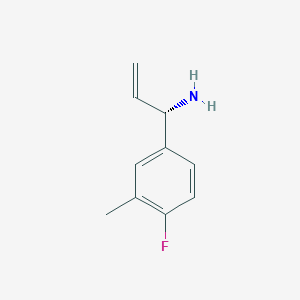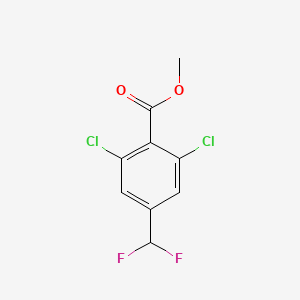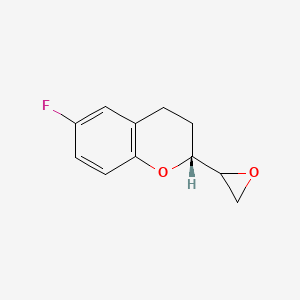
(2R)-6-Fluoro-2-(oxiran-2-YL)chromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6-Fluoro-2-(oxiran-2-YL)chromane is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom at the 6th position of the chromane ring and an oxirane (epoxide) group at the 2nd position. It is an important intermediate in the synthesis of various pharmaceuticals, including Nebivolol, a β1-adrenergic blocker used in the treatment of hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane typically involves the conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene . This process is crucial for the preparation of Nebivolol. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods are optimized to minimize by-products and maximize efficiency. The use of advanced technologies and equipment is common to maintain the stringent quality standards required for pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
(2R)-6-Fluoro-2-(oxiran-2-YL)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring, leading to the formation of different products.
Substitution: The fluorine atom and the oxirane ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds .
Scientific Research Applications
(2R)-6-Fluoro-2-(oxiran-2-YL)chromane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is an important intermediate in the synthesis of Nebivolol, a medication used to treat high blood pressure.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane involves its interaction with specific molecular targets and pathways. In the case of Nebivolol synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The oxirane ring and the fluorine atom play crucial roles in these transformations, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- (2R,2’R)-6-Fluoro-2-(2’-oxiranyl)chromane
- (2S)-6-Fluoro-2-(oxiran-2-yl)chromane
- 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Uniqueness
(2R)-6-Fluoro-2-(oxiran-2-YL)chromane is unique due to its specific stereochemistry and the presence of both a fluorine atom and an oxirane ring. These features make it a valuable intermediate in the synthesis of pharmaceuticals, particularly Nebivolol. The compound’s reactivity and stability are influenced by these structural elements, distinguishing it from other similar compounds.
Properties
CAS No. |
1219915-04-4 |
|---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1 |
InChI Key |
GVZDIJGBXSDSEP-NFJWQWPMSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



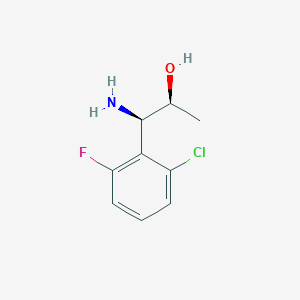
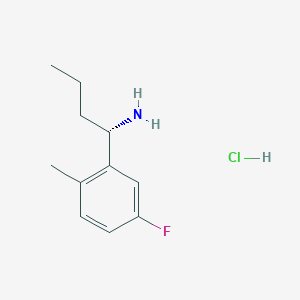
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
